N'-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The indole and pyrazole rings may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(1H-Indol-3-ylmethylene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(1H-Indol-3-ylmethylene)-3-(2-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
303106-88-9 |
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Molecular Formula |
C19H14N6O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14N6O3/c26-19(24-21-11-13-10-20-16-7-2-1-6-15(13)16)18-9-17(22-23-18)12-4-3-5-14(8-12)25(27)28/h1-11,20H,(H,22,23)(H,24,26)/b21-11+ |
InChI Key |
CFBPMYCYBVPRIP-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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